2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone
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Overview
Description
2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone is a complex organic compound characterized by its trifluoromethyl group and boronic ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:
Boronic Acid Formation: The tetramethyl-1,3,2-dioxaborolane moiety is often synthesized from boronic acids through a series of reactions involving Grignard reagents and subsequent esterification.
Piperidine Derivative Synthesis: The piperidine ring is constructed using appropriate starting materials and reagents, followed by functionalization to introduce the trifluoromethyl group.
Coupling Reaction: The final step involves the coupling of the piperidine derivative with the boronic ester under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reagents and solvents. The process is optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl ketones.
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a less electronegative form.
Substitution: The boronic ester functionality allows for substitution reactions, where the boronic acid can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are typically employed, using reagents like palladium(II) chloride (PdCl₂) and various ligands.
Major Products Formed:
Oxidation Products: Trifluoromethyl ketones.
Reduction Products: Less electronegative derivatives of the trifluoromethyl group.
Substitution Products: Various functionalized derivatives depending on the substituent used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Employed in biochemical assays and studies involving boronic acid derivatives.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the boronic ester functionality allows for specific binding interactions with biological molecules.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanone
2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone
Uniqueness: 2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its trifluoromethyl group and boronic ester functionality make it particularly versatile in various applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-7-18(8-6-9)10(19)13(15,16)17/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGSMFQXFGYMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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